![molecular formula C16H14O4 B1292220 2-Acetoxy-3'-methoxybenzophenone CAS No. 890098-83-6](/img/structure/B1292220.png)
2-Acetoxy-3'-methoxybenzophenone
Overview
Description
2-Acetoxy-3’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol This compound is known for its unique chemical structure, which includes an acetoxy group and a methoxy group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-methoxybenzophenone typically involves the acetylation of 3’-methoxybenzophenone. One common method includes the reaction of 3’-methoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for 2-Acetoxy-3’-methoxybenzophenone are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-3’-methoxybenzophenone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Acetoxy-3’-methoxybenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, its antibacterial activity is linked to its interaction with bacterial cell membranes and enzymes .
Comparison with Similar Compounds
2-Acetoxy-2’,3’-methoxybenzophenone: This compound has an additional methoxy group, which may alter its chemical and biological properties.
3-Acetoxy-2-methylbenzophenone: The presence of a methyl group instead of a methoxy group can significantly impact its reactivity and applications.
Uniqueness: 2-Acetoxy-3’-methoxybenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Acetoxy-3'-methoxybenzophenone (C₁₆H₁₄O₄) is an organic compound with significant biological activity, particularly noted for its antioxidant and antibacterial properties. This article explores the compound's biological activities, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a benzophenone core with an acetoxy group at the 2-position and a methoxy group at the 3'-position. The molecular weight is approximately 270.28 g/mol. Its unique functional groups contribute to its reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and medicinal chemistry.
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant properties. These properties are attributed to its ability to scavenge free radicals and chelate metal ions, which can mitigate oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by reactive oxygen species (ROS), thus potentially reducing the risk of chronic diseases.
Antibacterial Effects
Preliminary studies suggest that this compound may possess antibacterial activity. This property makes it a candidate for further exploration in therapeutic applications, particularly in the development of new antimicrobial agents to combat resistant bacterial strains.
The mechanism of action for this compound involves interactions at the molecular level, where the acetoxy and methoxy groups influence its reactivity with biological targets. The compound's antioxidant activity is primarily due to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in Table 1:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Acetoxy-2',3'-methoxybenzophenone | Additional methoxy group | Different reactivity due to increased steric hindrance |
3-Acetoxy-2-methylbenzophenone | Methyl group instead of methoxy | Alters reactivity and applications |
Oxybenzone (Benzophenone-3) | Hydroxy and methoxy substitutions | Widely used as a sunscreen agent |
Dioxybenzone | Two hydroxyl groups | Used for similar applications but with different solubility characteristics |
The distinct combination of functional groups in this compound contributes to its specific chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have documented various biological activities associated with this compound:
- Antioxidant Efficacy : A study utilizing the phosphomolybdenum assay reported that compounds with similar structures exhibited significant total antioxidant capacity, indicating potential therapeutic benefits in oxidative stress-related conditions .
- Antibacterial Testing : In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceutical formulations.
- Molecular Docking Studies : Computational analyses have been performed to predict the interactions between this compound and various biological targets, including enzymes involved in inflammatory pathways. These studies indicate that the compound may modulate inflammatory responses through its action on cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
[2-(3-methoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-4-3-8-14(15)16(18)12-6-5-7-13(10-12)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWDJSWDUVZDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641551 | |
Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-83-6 | |
Record name | [2-(Acetyloxy)phenyl](3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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